molecular formula C9H9NO2 B3131873 4-Ethenyl-1-methyl-2-nitrobenzene CAS No. 35921-01-8

4-Ethenyl-1-methyl-2-nitrobenzene

Cat. No.: B3131873
CAS No.: 35921-01-8
M. Wt: 163.17 g/mol
InChI Key: QRWNKBATSVOLBD-UHFFFAOYSA-N
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Description

4-Ethenyl-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, featuring an ethenyl group (vinyl group), a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1-methyl-2-nitrobenzene typically involves multi-step reactions starting from benzene. The general synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming nitrobenzene.

    Alkylation: Nitrobenzene undergoes Friedel-Crafts alkylation with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) to introduce the methyl group, forming 1-methyl-2-nitrobenzene.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid (HCl).

    Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination.

Major Products Formed

    Oxidation: Formation of 4-ethenyl-1-methyl-2-nitrobenzaldehyde or 4-ethenyl-1-methyl-2-nitrobenzoic acid.

    Reduction: Formation of 4-ethenyl-1-methyl-2-aminobenzene.

    Substitution: Formation of 4-ethenyl-1-methyl-2-nitro-3-bromobenzene.

Scientific Research Applications

4-Ethenyl-1-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethenyl group can participate in polymerization reactions, while the methyl group influences the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    4-Ethenyl-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methyl-2-nitrobenzene: Lacks the ethenyl group, affecting its polymerization potential.

    4-Ethenyl-2-nitrobenzene: Lacks the methyl group, influencing its stability and reactivity.

Uniqueness

4-Ethenyl-1-methyl-2-nitrobenzene is unique due to the presence of all three functional groups (ethenyl, methyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-ethenyl-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWNKBATSVOLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710011
Record name 4-Ethenyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35921-01-8
Record name 4-Ethenyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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